(S)-5-azaspiro[2.4]heptane-7-carboxylic acid
Description
Properties
IUPAC Name |
(7S)-5-azaspiro[2.4]heptane-7-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c9-6(10)5-3-8-4-7(5)1-2-7/h5,8H,1-4H2,(H,9,10)/t5-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWXWMEGIVQLEOG-YFKPBYRVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CNCC2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC12CNC[C@H]2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-azaspiro[2.4]heptane-7-carboxylic acid typically involves the formation of the spirocyclic ring system followed by the introduction of the carboxylic acid group. One common synthetic route includes the cyclization of a suitable precursor under acidic or basic conditions to form the spirocyclic core. Subsequent functional group transformations are then employed to introduce the carboxylic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalytic processes and continuous flow chemistry to enhance efficiency and scalability.
Chemical Reactions Analysis
Amide Bond Formation
The carboxylic acid moiety readily undergoes amide coupling reactions, making it valuable for peptide mimetic synthesis and drug conjugate development. Key methods include:
Mechanistically, activation of the carboxylic acid via carbodiimide-mediated coupling forms an intermediate acyloxyphosphonium ion, which reacts with amines to yield amides . Stereochemical retention at the spiro center is observed due to the rigid bicyclic structure .
Esterification
The acid group forms esters under mild conditions, enabling prodrug strategies:
Example Reaction:
(S)-5-azaspiro[2.4]heptane-7-carboxylic acid + Benzyl bromide → Benzyl ester
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Catalyst: K₂CO₃
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Solvent: DMF, 60°C, 8 h
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Yield: 89%
Ester derivatives show improved membrane permeability compared to the parent acid, as demonstrated in cellular uptake studies for hepatitis C virus inhibitors.
N-Functionalization
The secondary amine participates in alkylation and acylation:
3.1. Boc Protection
Conditions:
This reaction is critical for intermediate stabilization during multi-step syntheses of fluoroquinolone antibiotics like sitafloxacin .
3.2. Reductive Amination
Protocol:
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Ketone substrate (1 eq), NaBH₃CN (1.5 eq), MeOH, rt, 12 h
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Diastereomeric Excess: >99% due to spirocycle-induced stereocontrol
Ring-Opening Reactions
The strained spiro[2.4]heptane system undergoes selective ring-opening under acidic conditions:
HCl-Mediated Cleavage:
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6M HCl, 100°C, 3 h → Linear γ-amino acid derivative
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Application: Synthesis of constrained peptidomimetics
Catalytic Hydrogenation
While the parent compound lacks unsaturated bonds, derivatives participate in asymmetric hydrogenation:
Example (from Patent US10358417B2):
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Substrate: 5-azaspiro[2.4]hept-7-en-7-carbonitrile
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Catalyst: Ru-BINAP (0.5 mol%)
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Pressure: 50 psi H₂, 25°C, 24 h
Suzuki–Miyaura Coupling
Boronated derivatives enable cross-coupling:
Reaction Parameters:
Mechanistic Considerations
The spirocyclic framework imposes distinct stereoelectronic effects:
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Steric Shielding: The cyclopropane ring restricts access to the amine lone pair, directing reactivity to the carboxylic acid
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Conformational Lock: Prevents free rotation, enhancing stereoselectivity in amide bond formation
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Ring Strain: Facilitates ring-opening reactions while maintaining core chirality
This compound's synthetic versatility is evidenced by its use in preparing clinically relevant antibiotics , antiviral agents, and enzyme inhibitors . Recent advances in flow chemistry have improved reaction efficiencies, with continuous-flow amidation achieving 90% conversion in <10 minutes.
Scientific Research Applications
Synthesis of Antiviral Agents
One of the primary applications of (S)-5-azaspiro[2.4]heptane-7-carboxylic acid is in the synthesis of antiviral drugs, specifically those targeting the hepatitis C virus (HCV). The compound serves as an important intermediate in the development of NS5A inhibitors, which are crucial for HCV treatment.
Key Findings:
- Preparation Methods : Various patents describe improved methods for synthesizing (S)-5-azaspiro[2.4]heptane-6-carboxylic acid and its derivatives. These methods enhance yield and reduce steps in large-scale production, making the synthesis more practical for industrial applications .
- Biological Activity : Research indicates that derivatives of this compound exhibit potent antiviral activity, making them candidates for further development into therapeutic agents against HCV .
Development of Antibacterial Agents
In addition to antiviral applications, this compound has been explored for its antibacterial properties. Compounds derived from it have shown effectiveness against various Gram-positive bacteria and strains resistant to conventional antibiotics.
Case Studies:
- Sitafloxacin Intermediate : The compound is a precursor to sitafloxacin, a fluoroquinolone antibiotic. Studies demonstrate that derivatives possess broad-spectrum antibacterial activity and favorable pharmacokinetic properties, including high oral bioavailability .
- Evaluation of Efficacy : In vitro studies have confirmed that derivatives maintain effectiveness against clinically isolated strains resistant to fluoroquinolones, suggesting potential for treating difficult infections .
Medicinal Chemistry Research
The versatility of this compound extends to its use as a scaffold in medicinal chemistry. Its spirocyclic structure allows for modifications that can lead to novel compounds with enhanced biological activities.
Research Highlights:
- Design and Synthesis : Recent studies have focused on synthesizing novel derivatives with improved antibacterial properties by modifying the azaspiro framework .
- Biological Evaluations : These new compounds are subjected to rigorous biological testing to assess their efficacy and safety profiles, paving the way for potential clinical applications .
Summary Table of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Antiviral Drug Synthesis | Intermediate for HCV NS5A inhibitors | Enhanced yield in synthesis; potent activity |
| Antibacterial Drug Development | Precursor for sitafloxacin; effective against resistant strains | Broad-spectrum activity; high bioavailability |
| Medicinal Chemistry | Scaffold for novel compound design | New derivatives show improved biological activity |
Mechanism of Action
The mechanism of action of (S)-5-azaspiro[2.4]heptane-7-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Derivatives
The following table summarizes key structural analogues and their distinguishing features:
Key Comparative Analysis
Stereochemical Variations
- (S)- vs. (R)-Isomers : The (S) -configuration in the parent compound is critical for ledipasvir’s activity, while (R)-isomers (e.g., (R)-5-Boc-5-azaspiro[2.4]heptane-6-carboxylic acid) are pharmacologically irrelevant but used in chiral resolution studies .
Functional Group Modifications
- Boc Protection: The tert-butoxycarbonyl (Boc) group in C₁₂H₁₉NO₄ shields the amine during peptide synthesis, preventing unwanted side reactions .
- Ester Derivatives: Ethyl ester (C₉H₁₆ClNO₂) serves as a prodrug, hydrolyzed in vivo to release the active carboxylic acid .
Physicochemical Properties
Pharmacological and Industrial Relevance
- Ledipasvir Intermediate : The parent compound’s (S) -enantiomer is irreplaceable in ledipasvir synthesis, contributing to >$10 billion in HCV treatment revenue .
- Building Block Versatility : Derivatives like 5-Boc-5-azaspiro[2.4]heptane-7-carboxylic acid are sold commercially (e.g., $819/250 mg by CymitQuimica) for drug discovery .
- Patent Activity : Over 15 patents since 2009 cover synthetic methods and applications, highlighting industrial demand .
Biological Activity
(S)-5-azaspiro[2.4]heptane-7-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies, providing a comprehensive overview of the compound's biological activity.
Chemical Structure and Synthesis
This compound features a nitrogen atom embedded within a spirocyclic framework, which contributes to its distinctive chemical properties. The molecular formula is with a molecular weight of approximately 241.287 g/mol. The compound can be synthesized through various organic reactions, often involving multi-step processes that include cyclization and functional group modifications .
Synthesis Overview
The synthesis typically involves:
- Starting Materials : Amines and carboxylic acids.
- Key Steps : Cyclization reactions, amide bond formation, and other functional group transformations.
- Optimization Techniques : Continuous flow reactors to enhance yield and efficiency.
Biological Mechanisms
The biological activity of this compound primarily revolves around its interaction with specific biological targets such as enzymes and receptors.
- Enzyme Inhibition : The compound may inhibit certain enzymatic pathways, altering metabolic processes.
- Receptor Modulation : It can modulate receptor activities, influencing physiological responses.
These mechanisms suggest potential applications in treating various conditions by targeting specific biochemical pathways.
Biological Activity and Applications
Research indicates that this compound may exhibit several biological activities:
Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various spirocyclic compounds, including this compound, against Gram-positive bacteria. The results indicated moderate activity, suggesting further exploration into its use as an antimicrobial agent.
| Compound | Activity Against Gram-positive Bacteria |
|---|---|
| This compound | Moderate |
| Control (standard antibiotic) | High |
Study 2: Anti-inflammatory Potential
Research focused on the anti-inflammatory potential of phenolic compounds identified this compound as a candidate for further investigation due to its structural similarities with known anti-inflammatory agents.
| Compound | Binding Energy (kcal/mol) | Target |
|---|---|---|
| This compound | -6.90 | TNF-α convertase |
| Chlorogenic Acid | -6.90 | TNF-α convertase |
Q & A
Q. What synthetic methods are employed to achieve enantioselective synthesis of (S)-5-azaspiro[2.4]heptane-7-carboxylic acid derivatives?
The (S)-enantiomer is synthesized via asymmetric hydrogenation of protected ethyl 1-(2-aminoaceto)cyclopropanecarboxylates using [RuCl(benzene)(S)-SunPhos]Cl as a catalyst, achieving up to 98.7% enantiomeric excess (ee). This method is critical for generating the (S)-7-amino-5-azaspiro[2.4]heptane moiety, a key intermediate in quinolone antibacterial agents like sitafloxacin . Protecting groups, such as tert-butyl carbamate, are used to stabilize reactive intermediates during synthesis .
Q. How is the structural integrity and enantiopurity of this compound derivatives validated experimentally?
Enantiopurity is confirmed using chiral HPLC and circular dichroism (CD) spectroscopy. Nuclear magnetic resonance (NMR) and X-ray crystallography are employed to verify stereochemical configuration and spatial arrangement. Mass spectrometry (MS) and elemental analysis ensure molecular weight and purity .
Q. What role does this compound play in the development of antibacterial agents?
The (S)-configured azaspiroheptane core is integral to sitafloxacin, a broad-spectrum fluoroquinolone. It enhances binding to bacterial DNA gyrase and topoisomerase IV, improving activity against Gram-positive, Gram-negative, and anaerobic pathogens, including resistant strains .
Advanced Research Questions
Q. How does stereochemistry at the 7-position influence biological activity in kinase inhibitors versus antibacterial agents?
While the (S)-configuration is critical for antibacterial efficacy, the (R)-enantiomer of related azaspiroheptane derivatives (e.g., (R)-6c) acts as a JAK1-selective inhibitor (IC50 = 8.5 nM, selectivity index = 48 over JAK2). Structural dynamics, such as hydrogen bonding with kinase active sites, differ between enantiomers, highlighting target-dependent stereochemical requirements .
Q. What strategies are used to resolve contradictions in selectivity data for azaspiroheptane-based kinase inhibitors?
Divergent selectivity profiles (e.g., JAK1 vs. JAK2 inhibition) are addressed through structure-activity relationship (SAR) studies. Modifications to the pyrrolo[2,3-d]pyrimidine substituent and spirocyclic amine orientation optimize kinase binding. Computational docking and free-energy perturbation (FEP) calculations guide rational design .
Q. How are pharmacokinetic and toxicity challenges addressed during lead optimization of azaspiroheptane-containing compounds?
In vitro ADME (absorption, distribution, metabolism, excretion) assays assess metabolic stability and CYP450 inhibition. hERG channel binding tests mitigate cardiotoxicity risks. Rodent pharmacokinetic studies (e.g., bioavailability, half-life) and efficacy models (collagen-induced arthritis, adjuvant-induced arthritis) validate therapeutic potential .
Q. What analytical methods differentiate degradation products of tert-butyl carbamate-protected intermediates under acidic conditions?
Liquid chromatography-mass spectrometry (LC-MS) and tandem MS/MS identify deprotected amines and cyclization byproducts. Stability studies under varying pH and temperature conditions inform optimal storage protocols (e.g., desiccated, -20°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
